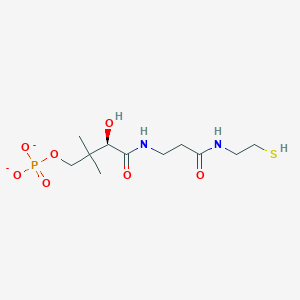

D-pantetheine 4'-phosphate(2-)

Description

Ubiquity and Significance as a Key Metabolite in Cellular Processes

D-pantetheine 4'-phosphate(2-), also known as 4'-phosphopantetheine (B1211885), is a universally distributed molecule found in all living organisms, from bacteria to humans. ymdb.ca Its presence across all domains of life underscores its fundamental importance in core metabolic activities. The primary significance of D-pantetheine 4'-phosphate(2-) lies in its dual role as a crucial intermediate in the biosynthesis of Coenzyme A (CoA) and as a prosthetic group for acyl carrier proteins (ACPs). nih.gov

CoA is an indispensable cofactor in a vast array of biochemical reactions, including the synthesis and oxidation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle, and the metabolism of amino acids. vulcanchem.com As an intermediate in the CoA biosynthetic pathway, D-pantetheine 4'-phosphate(2-) is essential for maintaining cellular pools of this vital coenzyme. hmdb.ca

Furthermore, D-pantetheine 4'-phosphate(2-) serves as the functional "swinging arm" of ACPs. This flexible arm, with a length of approximately 2 nm, facilitates the transfer of acyl intermediates between the active sites of enzymes involved in the biosynthesis of fatty acids, polyketides, and nonribosomal peptides. hmdb.canih.gov This shuttling mechanism is critical for the efficient and directed synthesis of these complex biomolecules. nih.gov In Escherichia coli, it is both a biosynthetic precursor for CoA and a product of ACP breakdown. asm.org

Historical Perspectives on D-pantetheine 4'-phosphate(2-) Discovery and Initial Biochemical Characterization

The journey to understanding D-pantetheine 4'-phosphate(2-) is intertwined with the discovery and elucidation of the structure and function of Coenzyme A. Early research focused on identifying the components of CoA. It was initially believed that 4'-phosphopantetheine was the first phosphorylated intermediate in the CoA biosynthetic pathway. nih.gov However, in 1958, G. M. Brown's work convincingly demonstrated that the formation of 4'-phosphopantothenate was the actual initial step. nih.gov

Subsequent research further clarified the biosynthetic route. It was established that 4'-phosphopantothenate is condensed with cysteine to form 4'-phosphopantothenoylcysteine, which is then decarboxylated to yield D-pantetheine 4'-phosphate(2-). nih.gov The chemical synthesis of D-pantetheine 4'-phosphate was achieved through various routes, including the reaction of D-pantothenonitrile 4'-dibenzyl phosphate (B84403) with cysteamine (B1669678) followed by hydrolysis and reduction, or by treating D-pantothenonitrile 4'-phosphate with cysteamine to form a thiazoline (B8809763) intermediate that is subsequently hydrolyzed. jst.go.jp

Initial biochemical characterizations focused on its role as a precursor to CoA. Studies with liver preparations demonstrated the enzymatic conversion of pantetheine (B1680023) to pantetheine 4'-phosphate, which was then further converted to dephospho-CoA. cambridge.org These early in vitro studies were pivotal in confirming the steps of the CoA biosynthetic pathway and the central position of D-pantetheine 4'-phosphate(2-) within it.

Central Role in Essential Cofactor Metabolism

D-pantetheine 4'-phosphate(2-) is at the heart of the metabolism of two essential cofactors: Coenzyme A and the prosthetic group of acyl carrier proteins.

Coenzyme A Biosynthesis: The synthesis of CoA from pantothenate (vitamin B5) is a five-step enzymatic pathway, and D-pantetheine 4'-phosphate(2-) is the product of the third and fourth steps. nih.gov The pathway begins with the phosphorylation of pantothenate. nih.gov This is followed by the addition of cysteine and subsequent decarboxylation to form D-pantetheine 4'-phosphate(2-). nih.gov Finally, the adenylation of D-pantetheine 4'-phosphate(2-) forms dephospho-CoA, which is then phosphorylated to produce the active coenzyme, CoA. This pathway is universal in both prokaryotes and eukaryotes. researchgate.net

Acyl Carrier Protein Function: D-pantetheine 4'-phosphate(2-) is covalently attached to a conserved serine residue of apo-ACPs in a post-translational modification reaction catalyzed by 4'-phosphopantetheinyl transferases (PPTases). nih.gov This modification converts the inactive apo-ACP into the active holo-ACP. nih.gov The attached 4'-phosphopantetheine moiety acts as a flexible arm to which acyl groups are attached as thioesters. researchgate.net This allows the growing acyl chain to be shuttled between the various catalytic domains of fatty acid synthase (FAS) and polyketide synthase (PKS) multienzyme complexes. vulcanchem.com This carrier function is essential for the biosynthesis of a wide range of important natural products. researchgate.net

The metabolic pathways involving D-pantetheine 4'-phosphate(2-) are tightly regulated. In E. coli, control is exerted at the level of pantothenate utilization by pantothenate kinase and at the utilization of 4'-phosphopantetheine by 4'-phosphopantetheine adenylyltransferase. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of D-pantetheine 4'-phosphate(2-) and Coenzyme A

| Enzyme | Function | Organism Studied | Reference |

| Pantothenate Kinase (PanK) | Phosphorylates pantothenate to 4'-phosphopantothenate. | E. coli, Rat liver, Arabidopsis thaliana | nih.govjst.go.jpnih.gov |

| 4'-Phosphopantothenoylcysteine Synthetase (PPCS) | Condenses 4'-phosphopantothenate with cysteine. | E. coli, Arabidopsis thaliana | nih.govnih.gov |

| 4'-Phosphopantothenoylcysteine Decarboxylase (PPC-DC) | Decarboxylates 4'-phosphopantothenoylcysteine to D-pantetheine 4'-phosphate(2-). | E. coli, Horse Liver, Arabidopsis thaliana | nih.govjst.go.jpnih.gov |

| 4'-Phosphopantetheine Adenylyltransferase (PPAT) | Adenylylates D-pantetheine 4'-phosphate(2-) to form dephospho-CoA. | E. coli, Streptococcus pneumoniae, Staphylococcus aureus | nih.gov |

| Dephospho-CoA Kinase (DPCK) | Phosphorylates dephospho-CoA to form Coenzyme A. | E. coli, Arabidopsis thaliana | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H21N2O7PS-2 |

|---|---|

Molecular Weight |

356.33 g/mol |

IUPAC Name |

[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate |

InChI |

InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/p-2/t9-/m0/s1 |

InChI Key |

JDMUPRLRUUMCTL-VIFPVBQESA-L |

Isomeric SMILES |

CC(C)(COP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCS)O |

Canonical SMILES |

CC(C)(COP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O |

Synonyms |

4'-phosphopantetheine pantetheine-4'-phosphate phosphopantetheine PSH-4'-P |

Origin of Product |

United States |

Biosynthesis of D Pantetheine 4 Phosphate 2

Canonical Pathway from Pantothenate

The initial and rate-limiting step in the canonical CoA biosynthetic pathway is the phosphorylation of pantothenate. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme pantothenate kinase (PanK) , which utilizes adenosine triphosphate (ATP) as the phosphate (B84403) donor to produce 4'-phosphopantothenate and adenosine diphosphate (B83284) (ADP). wikipedia.org

The reaction is as follows: Pantothenate + ATP → 4'-Phosphopantothenate + ADP

As the primary regulatory point of the pathway, PanK activity is controlled by feedback inhibition from CoA and its thioesters, such as acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov This regulation ensures that the intracellular concentration of CoA is maintained at appropriate levels. wikipedia.org Three distinct types of PanK have been identified: PanK-I, PanK-II, and PanK-III, which are found in different organisms. wikipedia.org In humans, four isoforms (PanK1, PanK2, PanK3, and PanK4) are expressed from four different genes. mdpi.com

Following its synthesis, 4'-phosphopantothenate undergoes a condensation reaction with the amino acid L-cysteine. nih.gov This step is catalyzed by phosphopantothenoylcysteine synthetase (PPCS) , which forms an amide bond between the carboxyl group of 4'-phosphopantothenate and the amino group of cysteine. nih.govnih.gov The reaction requires a nucleoside triphosphate (NTP) for activation. wikipedia.org

The generalized reaction is: 4'-Phosphopantothenate + L-cysteine + NTP → 4'-Phosphopantothenoylcysteine + NMP + Pyrophosphate

The specific NTP used as an energy donor varies between species; for instance, the enzyme from Escherichia coli is dependent on cytidine triphosphate (CTP), whereas the human isoform utilizes ATP. wikipedia.org The catalytic mechanism proceeds through the formation of an activated 4'-phosphopantothenoyl-cytidylate or adenylate intermediate. nih.govebi.ac.uk In many bacteria, including E. coli, PPCS exists as the C-terminal domain of a bifunctional enzyme encoded by the coaBC gene, which also contains the decarboxylase activity for the subsequent step. nih.gov However, in organisms such as Enterococcus faecalis, PPCS is a monofunctional protein. nih.gov

The final step in the formation of D-pantetheine 4'-phosphate(2-) is the decarboxylation of 4'-phosphopantothenoylcysteine. wikipedia.org This reaction is catalyzed by the enzyme phosphopantothenoylcysteine decarboxylase (PPCDC) , which removes the carboxyl group from the cysteine moiety as carbon dioxide. wikipedia.orguniprot.org

The reaction is: 4'-Phosphopantothenoylcysteine → D-pantetheine 4'-phosphate(2-) + CO₂

This enzyme is a member of the lyase family and is dependent on a tightly bound flavin mononucleotide (FMN) cofactor. wikipedia.orgacs.orgnih.gov The mechanism involves the FMN-mediated oxidation of the substrate's thiol group to a thioaldehyde intermediate. acs.orgnih.gov This intermediate stabilizes the negative charge that develops during the subsequent decarboxylation. acs.org The resulting enethiolate is then reduced by the flavin cofactor to yield the final product, 4'-phosphopantetheine (B1211885). acs.orgresearchgate.net In bacteria like E. coli, this enzymatic activity is located in the N-terminal domain of the bifunctional CoaBC protein. researchgate.net

Table 1: Enzymes of the Canonical Pathway for D-pantetheine 4'-phosphate(2-) Biosynthesis

Step Enzyme Name EC Number Substrates Products Organism/Domain 1. Phosphorylation Pantothenate kinase (PanK) 2.7.1.33 Pantothenate, ATP 4'-Phosphopantothenate, ADP Bacteria, Eukaryotes 2. Condensation Phosphopantothenoylcysteine synthetase (PPCS) 6.3.2.5 4'-Phosphopantothenate, L-cysteine, NTP 4'-Phosphopantothenoylcysteine, NMP, Pyrophosphate Bacteria, Eukaryotes 3. Decarboxylation Phosphopantothenoylcysteine decarboxylase (PPCDC) 4.1.1.36 4'-Phosphopantothenoylcysteine D-pantetheine 4'-phosphate(2-), CO₂ Bacteria, Eukaryotes

Alternative Biosynthetic Routes

While the canonical pathway is widespread, alternative routes for the synthesis of D-pantetheine 4'-phosphate(2-) or its immediate precursors exist, notably in Archaea and through salvage pathways in other organisms.

Archaea possess the enzymes for the latter part of CoA biosynthesis but generally lack the homologs for the first two enzymes of the canonical pathway: pantothenate synthetase and pantothenate kinase. nih.govnih.gov Instead, they employ a novel two-enzyme system to synthesize 4'-phosphopantothenate from pantoate. nih.govresearchgate.net This pathway effectively reverses the order of the phosphorylation and condensation steps seen in bacteria and eukaryotes. nih.govnih.gov

The two key enzymes in this pathway are:

Pantoate Kinase (PoK): This enzyme first catalyzes the ATP-dependent phosphorylation of pantoate to form 4-phosphopantoate. nih.govnih.gov

Phosphopantothenate Synthetase (PPS): This enzyme then catalyzes the ATP-dependent condensation of 4-phosphopantoate with β-alanine to produce 4'-phosphopantothenate. nih.govnih.gov

Studies in the hyperthermophilic archaeon Thermococcus kodakaraensis have confirmed through gene disruption that both PoK and PPS are essential for CoA biosynthesis. nih.govnih.gov This unique PoK/PPS system is widely distributed among the Archaea, representing a distinct evolutionary strategy for the synthesis of a universal cofactor precursor. nih.gov

Table 2: Key Enzymes in the Archaeal Biosynthesis of 4'-Phosphopantothenate

Step Enzyme Name Abbreviation Substrates Products Organism/Domain 1. Phosphorylation Pantoate kinase PoK Pantoate, ATP 4-Phosphopantoate, ADP Archaea 2. Condensation Phosphopantothenate synthetase PPS 4-Phosphopantoate, β-alanine, ATP 4'-Phosphopantothenate, AMP, Pyrophosphate Archaea

In addition to de novo synthesis from pantothenate, cells can utilize salvage pathways to generate CoA intermediates from precursors like pantethine. rug.nl Pantethine, the disulfide dimer of pantetheine (B1680023), can be taken up and converted to D-pantetheine 4'-phosphate(2-). rug.nlhmdb.ca This conversion can be catalyzed by pantothenate kinase, which can phosphorylate pantetheine directly to form pantetheine 4'-phosphate. hmdb.ca This route bypasses the PPCS and PPCDC steps of the canonical pathway. researchgate.net

The existence of such a salvage pathway has significant implications. For example, it has been investigated as a potential therapeutic strategy for pantothenate kinase-associated neurodegeneration (PKAN), a genetic disorder caused by mutations in the PANK2 gene, by providing a means to generate CoA intermediates independently of the defective enzyme. rug.nl While some organisms like E. coli are unable to assimilate exogenous 4'-phosphopantetheine for CoA synthesis, the utilization of pantethine represents an important alternative route in other organisms. asm.org

Table of Mentioned Compounds

Key Enzymes Catalyzing D-pantetheine 4'-phosphate(2-) Synthesis.

The conversion of pantothenate to D-pantetheine 4'-phosphate(2-) is facilitated by three key enzymes: Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), and Phosphopantothenoylcysteine Decarboxylase (PPCDC). Each enzyme plays a distinct and vital role in this biosynthetic pathway.

Pantothenate Kinase (PanK) is the first and rate-limiting enzyme in the CoA biosynthetic pathway. wikipedia.org It catalyzes the phosphorylation of pantothenate to form 4'-phosphopantothenate, utilizing a molecule of adenosine triphosphate (ATP) as the phosphate donor. wikipedia.org

In mammals, four active isoforms of PanK are expressed, encoded by three distinct genes (PANK1-3). nih.gov These isoforms, namely PanK1α, PanK1β, PanK2, and PanK3, share a highly homologous catalytic core but differ in their subcellular localizations, which allows them to act as metabolic sensors and modulate CoA synthesis in response to the metabolic state of different cellular compartments. wikipedia.orgnih.gov

| PanK Isoform | Subcellular Localization |

| PanK1α | Cytosol |

| PanK1β | Cytosol |

| PanK2 | Mitochondria |

| PanK3 | Cytosol |

The activity of PanK isoforms is regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA. nih.gov The sensitivity to this inhibition varies among the isoforms, with PanK2 being the most strongly inhibited. wikipedia.org PanK3 also exhibits stringent regulation by acetyl-CoA. nih.gov While pantothenate is the primary substrate, some isoforms can also phosphorylate pantetheine. For instance, PanK3 can phosphorylate pantetheine with a Michaelis constant (KM) of 23 ± 2 µM. nih.gov The KM values for ATP and pantothenate for PanK3 are 311 ± 53 µM and 14 ± 0.1 µM, respectively. nih.gov

Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the second step in the pathway: the condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phosphopantothenoylcysteine. nih.gov This reaction is a nucleotide-dependent process. nih.gov

The reaction mechanism of PPCS involves the activation of the carboxyl group of 4'-phosphopantothenate by a nucleotide triphosphate. nih.gov In most prokaryotes, the enzyme is bifunctional with PPCDC and utilizes cytidine-5'-triphosphate (CTP). nih.gov This leads to the formation of a 4'-phosphopantothenoyl-cytidylate intermediate with the release of pyrophosphate. nih.gov Subsequently, the amino group of L-cysteine attacks the activated carbonyl carbon, forming a peptide bond and releasing cytidine monophosphate (CMP). ebi.ac.uk

In contrast, eukaryotic and some bacterial PPCS enzymes are monofunctional and utilize ATP. nih.govnih.gov This results in the formation of a 4'-phosphopantothenoyl-adenylate intermediate. mdpi.com The subsequent nucleophilic attack by L-cysteine leads to the formation of 4'-phosphopantothenoylcysteine and adenosine monophosphate (AMP). mdpi.com Kinetic studies of Enterococcus faecalis PPCS, which is monofunctional and CTP-dependent, have revealed a Bi Uni Uni Bi Ping Pong mechanism, where CTP binds first and CMP is released last. nih.gov

| Organism Type | PPCS Nucleotide Specificity | Intermediate Formed |

| Most Prokaryotes | CTP | 4'-phosphopantothenoyl-cytidylate |

| Eukaryotes | ATP | 4'-phosphopantothenoyl-adenylate |

| Enterococcus faecalis | CTP | 4'-phosphopantothenoyl-cytidylate |

The final enzyme in the synthesis of D-pantetheine 4'-phosphate(2-) is Phosphopantothenoylcysteine Decarboxylase (PPCDC). nih.gov This enzyme catalyzes the decarboxylation of the cysteine moiety of 4'-phosphopantothenoylcysteine to produce 4'-phosphopantetheine (the protonated form of D-pantetheine 4'-phosphate(2-)) and carbon dioxide. wikipedia.orgyoutube.com

PPCDC is a flavin mononucleotide (FMN)-dependent enzyme. researchgate.net The decarboxylation reaction proceeds with retention of stereochemistry. nih.gov During the catalytic cycle, the pro-R proton at the β-carbon of the cysteine residue is removed in a reversible oxidation step, leading to the formation of a thioaldehyde intermediate. nih.gov This is followed by decarboxylation and subsequent reduction to yield the final product. researchgate.net In many bacteria, PPCS and PPCDC activities are present on a single bifunctional polypeptide, whereas in eukaryotes, they are separate monofunctional enzymes. nih.gov

Metabolic Roles and Pathways of D Pantetheine 4 Phosphate 2

Precursor Role in Coenzyme A Biosynthesis

The synthesis of CoA from pantothenate (Vitamin B5) is a conserved five-step enzymatic pathway in both prokaryotes and eukaryotes. nih.govnih.gov D-pantetheine 4'-phosphate(2-) is the product of the third step and serves as the direct precursor for the final two enzymatic reactions that yield CoA. youtube.comresearchgate.net

The penultimate step in CoA biosynthesis is the conversion of D-pantetheine 4'-phosphate(2-) to dephospho-Coenzyme A (dephospho-CoA). This reaction is catalyzed by the enzyme phosphopantetheine adenylyltransferase (PPAT), also known as ATP:pantetheine-4'-phosphate adenylyltransferase. nih.govwikipedia.org The reaction involves the magnesium-dependent transfer of an adenylyl group (AMP) from an ATP molecule to the 4'-phosphate group of D-pantetheine 4'-phosphate(2-). nih.govasm.org This process results in the formation of dephospho-CoA and the release of pyrophosphate (PPi). nih.govasm.org

The kinetic mechanism of PPAT has been studied in various organisms, including Escherichia coli, where it is shown to be a reversible reaction. nih.govnih.gov In bacteria, PPAT is a monofunctional enzyme and has been identified as a potential target for antibacterial drugs due to its essential nature and the sequence divergence from its human counterpart. nih.govasm.org

| Substrate | Enzyme | Product | Cofactor |

|---|---|---|---|

| D-pantetheine 4'-phosphate(2-) + ATP | Phosphopantetheine adenylyltransferase (PPAT) | Dephospho-Coenzyme A + Pyrophosphate | Mg²⁺ |

The final step in the biosynthesis of CoA is the phosphorylation of dephospho-CoA. This reaction is catalyzed by dephospho-CoA kinase (DPCK), systematically named ATP:dephospho-CoA 3'-phosphotransferase. wikipedia.orgebi.ac.uk DPCK transfers the terminal phosphate (B84403) group from ATP to the 3'-hydroxyl group of the ribose moiety of dephospho-CoA. nih.govresearchgate.netfrontiersin.org This phosphorylation event yields the final product, Coenzyme A, and ADP. wikipedia.orgfrontiersin.org This terminal phosphorylation is critical, as the 3'-phosphate group is a key recognition element for many enzymes that utilize CoA as a cofactor. The DPCK-catalyzed reaction is an essential step, ensuring the cell has an adequate supply of functional CoA for numerous metabolic processes. frontiersin.orgasm.org

In prokaryotes, the enzymes PPAT and DPCK exist as separate, monofunctional proteins. nih.govportlandpress.com However, in eukaryotes, including mammals, these two enzymatic activities are fused into a single bifunctional protein known as Coenzyme A synthase (CoASY). nih.govportlandpress.com This bifunctional enzyme catalyzes the final two steps of CoA biosynthesis: the adenylylation of D-pantetheine 4'-phosphate(2-) to dephospho-CoA (the PPAT activity) and the subsequent phosphorylation of dephospho-CoA to CoA (the DPCK activity). nih.govresearchgate.net

The human CoASY gene contains distinct regions that show sequence similarity to the monofunctional E. coli PPAT and DPCK enzymes. nih.govportlandpress.com The fusion of these two catalytic domains into a single polypeptide chain is thought to enhance the efficiency of the pathway through substrate channeling, where the dephospho-CoA intermediate produced by the PPAT domain is directly passed to the DPCK domain without diffusing into the cytosol.

| Organism Type | Enzyme Structure | Enzymes | Catalyzed Steps |

|---|---|---|---|

| Prokaryotes | Monofunctional | PPAT and DPCK (separate proteins) | Penultimate and final steps of CoA synthesis |

| Eukaryotes | Bifunctional | CoA Synthase (CoASY) | Penultimate and final steps of CoA synthesis |

D-pantetheine 4'-phosphate(2-) as a Prosthetic Group

Beyond its role as a precursor to CoA, D-pantetheine 4'-phosphate(2-) serves as an essential prosthetic group for a class of proteins known as acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). nih.govwikipedia.orgwikipedia.org This modification is critical for the function of these proteins in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. nih.govresearchgate.net

Acyl carrier proteins are synthesized in an inactive "apo" form. nih.govrhea-db.org To become active, they must undergo a post-translational modification known as phosphopantetheinylation. nih.govnih.gov This process involves the covalent attachment of the D-pantetheine 4'-phosphate(2-) moiety, which is transferred from Coenzyme A, to a conserved serine residue on the apo-ACP. wikipedia.orgnih.govdrugbank.com The reaction is catalyzed by a family of enzymes called 4'-phosphopantetheinyl transferases (PPTs), with holo-ACP synthase (AcpS) being a well-characterized example. wikipedia.orgnih.govnih.gov The attachment occurs via a phosphodiester bond between the phosphate of the prosthetic group and the hydroxyl group of the serine residue, converting the inactive apo-ACP into the functional "holo-ACP". wikipedia.orgacs.org

In fatty acid biosynthesis, the holo-ACP plays a central role as the carrier of the growing acyl chain. nih.govnih.gov The D-pantetheine 4'-phosphate(2-) prosthetic group acts as a long, flexible arm, approximately 2 nm in length, that tethers the acyl intermediates via a high-energy thioester bond to its terminal sulfhydryl group. wikipedia.orgwikipedia.org This "swinging arm" mechanism allows the covalently bound intermediates to be shuttled between the various active sites of the fatty acid synthase (FAS) enzyme complex. wikipedia.orgnih.gov This spatial organization increases the effective concentration of the intermediates and facilitates the sequential cycle of condensation, reduction, dehydration, and reduction reactions that lead to the elongation of the fatty acid chain. nih.gov The function of ACP and its prosthetic group is therefore indispensable for the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. nih.gov

Involvement in Polyketide and Non-ribosomal Peptide Synthesis

D-pantetheine 4'-phosphate, also known as 4'-phosphopantetheine (B1211885), is an indispensable prosthetic group in the biosynthesis of polyketides and non-ribosomal peptides, two large classes of natural products with diverse biological activities, including many pharmaceuticals. Its central role lies in its covalent attachment to carrier protein domains within large, multienzyme complexes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).

This post-translational modification, termed phosphopantetheinylation, is catalyzed by a family of enzymes called 4'-phosphopantetheinyl transferases (PPTases). PPTases transfer the 4'-phosphopantetheine moiety from coenzyme A (CoA) to a conserved serine residue on the acyl carrier protein (ACP) domains of PKSs and the peptidyl carrier protein (PCP) domains of NRPSs. This conversion from the inactive apo-form to the active holo-form of the carrier protein is absolutely required for the function of these biosynthetic pathways.

The attached 4'-phosphopantetheine arm, approximately 20 Å in length, acts as a flexible tether for the growing polyketide or polypeptide chain. patsnap.com The terminal thiol group of the phosphopantetheine arm forms a high-energy thioester bond with the extender units and the elongating chain. mdpi.com This flexible arm then shuttles the covalently bound intermediates between the various catalytic domains of the PKS or NRPS modules, enabling the sequential condensation and modification reactions that build the final complex molecule. patsnap.comnih.gov This assembly-line-like process ensures efficiency and control over the biosynthetic process. mdpi.com

Phosphopantetheinylation of Other Carrier Proteins (e.g., Peptidyl Carrier Proteins, Aryl Carrier Proteins)

The process of phosphopantetheinylation extends beyond the well-known Acyl Carrier Proteins (ACPs) of fatty acid and polyketide synthesis. D-pantetheine 4'-phosphate is the universal prosthetic group for a broader class of carrier proteins, which are defined by the type of substrate they carry. wikipedia.org

Peptidyl Carrier Proteins (PCPs): As mentioned in the previous section, PCPs are integral domains of non-ribosomal peptide synthetases (NRPSs). wikipedia.orgmedchemexpress.com They are responsible for tethering the amino acid monomers and the growing peptide chain. expasy.org The attachment of the 4'-phosphopantetheine arm via a PPTase is a prerequisite for the PCP domain to be loaded with an amino acid by the adenylation (A) domain and to participate in the subsequent condensation reaction to form a peptide bond. expasy.org

Aryl Carrier Proteins (ArCPs): ArCPs are another class of carrier proteins that require phosphopantetheinylation to become active. mdpi.comwikipedia.org They are typically involved in the biosynthesis of siderophores and other natural products that incorporate aromatic carboxylic acid precursors. wikipedia.org Similar to ACPs and PCPs, the 4'-phosphopantetheine prosthetic group on ArCPs serves to covalently bind and transport the aryl substrates during the biosynthetic process.

The functional requirement of this modification across different types of carrier proteins highlights the conserved and critical role of the D-pantetheine 4'-phosphate moiety in thiotemplate-based biosynthesis.

Table 1: Carrier Proteins Requiring Phosphopantetheinylation

| Carrier Protein Type | Abbreviation | Associated Pathway(s) | Function of Prosthetic Group |

| Acyl Carrier Protein | ACP | Fatty Acid Synthesis, Polyketide Synthesis | Tethers and transports acyl intermediates. |

| Peptidyl Carrier Protein | PCP | Non-ribosomal Peptide Synthesis | Tethers and transports amino acid and peptide intermediates. |

| Aryl Carrier Protein | ArCP | Siderophore Synthesis, etc. | Tethers and transports aryl intermediates. |

D-pantetheine 4'-phosphate(2-) Degradation and Recycling

The cellular pool of D-pantetheine 4'-phosphate is maintained through both the degradation of coenzyme A and its derivatives and the recycling of the prosthetic group from carrier proteins.

Hydrolysis of Coenzyme A and Acyl-Coenzyme A to D-pantetheine 4'-phosphate(2-)

D-pantetheine 4'-phosphate is a direct breakdown product of coenzyme A (CoA) and its acylated forms (acyl-CoAs). This hydrolysis occurs through distinct intracellular and extracellular pathways.

Intracellular Degradation: Inside the cell, specific enzymes catalyze the cleavage of the pyrophosphate bond in CoA and some acyl-CoAs, releasing 3',5'-adenosine diphosphate (B83284) (3',5'-ADP) and 4'-phosphopantetheine (or its acylated form). nih.gov This process is a key mechanism for regulating the size and composition of subcellular CoA pools. nih.govnih.gov

Extracellular Degradation: In the extracellular environment, such as in the bloodstream or intestinal lumen, CoA can be hydrolyzed by ectonucleotide pyrophosphatases. medchemexpress.comhmdb.ca This action also yields D-pantetheine 4'-phosphate, which plays a role in a salvage pathway for CoA synthesis. medchemexpress.com

Role of Nudix Hydrolases (e.g., NUDT8, NUDT7, NUDT19) in D-pantetheine 4'-phosphate(2-) Generation

The primary enzymes responsible for the intracellular hydrolysis of CoA to D-pantetheine 4'-phosphate belong to the Nudix (Nucleoside diphosphate linked moiety X) hydrolase superfamily. nih.gov These enzymes cleave the diphosphate linkage within their substrates. In mammals, several Nudix hydrolases with specificity for CoA have been identified, each with distinct subcellular localizations:

NUDT7: This enzyme is located in peroxisomes and is most highly expressed in the liver. It is involved in regulating peroxisomal CoA levels, which fluctuate with the nutritional state of the organism. nih.govhmdb.ca

NUDT19: Found in the peroxisomes of the kidney. patsnap.comnih.gov

NUDT8: A mitochondrial enzyme with a broader tissue distribution than NUDT7 and NUDT19. patsnap.comnih.gov Its presence in mitochondria suggests a role in regulating the largest subcellular pool of CoA, which is critical for energy metabolism. patsnap.comnih.gov

In bacteria such as E. coli, the Nudix hydrolases NudC and NudL have been shown to degrade CoA into 4'-phosphopantetheine and 3',5'-adenosine monophosphate. researchgate.netnih.gov

Table 2: CoA-degrading Nudix Hydrolases

| Enzyme | Organism | Subcellular Location | Primary Tissue(s) |

| NUDT7 | Mammals | Peroxisome | Liver |

| NUDT8 | Mammals | Mitochondrion | Broad (Liver, Kidney, Heart) |

| NUDT19 | Mammals | Peroxisome | Kidney |

| NudC / NudL | E. coli | Cytoplasm | N/A |

Extracellular D-pantetheine 4'-phosphate(2-) as a Source for Intracellular Coenzyme A Synthesis

While the de novo synthesis of CoA within cells begins with the uptake of pantothenate (vitamin B5), an alternative salvage pathway exists that utilizes extracellular D-pantetheine 4'-phosphate. medchemexpress.comhmdb.ca Extracellular CoA is hydrolyzed by ectoenzymes to D-pantetheine 4'-phosphate. medchemexpress.com This molecule is biologically stable in serum and, unlike the larger CoA molecule, can be transported across the cell membrane, likely via passive diffusion. medchemexpress.comhmdb.cawikipedia.org

Once inside the cell, D-pantetheine 4'-phosphate can enter the final two steps of the canonical CoA biosynthetic pathway. It is adenylylated by phosphopantetheine adenylyltransferase (PPAT) to form dephospho-CoA, which is then phosphorylated by dephospho-CoA kinase (DPCK) to yield CoA. medchemexpress.comhmdb.ca This salvage pathway demonstrates that cells can utilize extracellular sources of CoA degradation products to replenish their internal CoA pools, bypassing the initial enzymatic steps required for pantothenate conversion. medchemexpress.com

Enzymatic Conversion of D-pantetheine 4'-phosphate(2-) to Pantetheine (B1680023) and Pantothenate

D-pantetheine 4'-phosphate can be further catabolized into its constituent components, pantetheine and ultimately pantothenate, which can then be re-utilized for de novo CoA synthesis. This process involves a two-step enzymatic conversion.

First, the phosphate group is removed from D-pantetheine 4'-phosphate to yield pantetheine. This hydrolysis reaction is catalyzed by phosphatases. While specific phosphatases for this reaction are not extensively characterized, enzymes with broad specificity, such as alkaline phosphatases, are capable of cleaving such phosphate esters. nih.gov

Second, the resulting pantetheine molecule is hydrolyzed by a specific class of enzymes called pantetheinases (EC 3.5.1.92), also known as vanins. nih.govnih.gov Pantetheinase cleaves the amide bond in pantetheine to release pantothenic acid (vitamin B5) and cysteamine (B1669678). patsnap.comnih.gov It is important to note that pantetheinases act specifically on pantetheine; D-pantetheine 4'-phosphate itself is not a substrate for these enzymes, necessitating the prior dephosphorylation step. nih.gov The liberated pantothenic acid can then be taken up by cells and used as the precursor for the entire CoA biosynthetic pathway. nih.gov

Enzymology of D Pantetheine 4 Phosphate 2 Associated Reactions

Kinetic Characterization of D-pantetheine 4'-phosphate(2-) Converting Enzymes

The primary enzyme responsible for the conversion of D-pantetheine 4'-phosphate (also known as 4'-phosphopantetheine (B1211885) or PhP) in the CoA biosynthetic pathway is Phosphopantetheine Adenylyltransferase (PPAT). nih.govnih.gov This enzyme catalyzes the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine, yielding dephospho-CoA (dPCoA) and pyrophosphate. nih.govasm.orgasm.org Another crucial enzyme is the Holo-[acyl-carrier-protein] synthase (ACPS), which transfers the 4'-phosphopantetheine moiety from CoA to a conserved serine residue on an apo-ACP, converting it to the active holo-ACP. nih.govebi.ac.ukwikipedia.org

Kinetic studies of enzymes that convert D-pantetheine 4'-phosphate reveal intricate mechanisms and high substrate specificity.

Phosphopantetheine Adenylyltransferase (PPAT): Steady-state kinetic analyses of PPAT from Escherichia coli have shown that the enzyme follows a random bi-bi kinetic mechanism, where all substrates and products can bind to the free enzyme. nih.govasm.org The reaction involves a ternary complex of the enzyme with its two substrates, Mg-ATP and 4'-phosphopantetheine (PhP). nih.gov Product inhibition studies are consistent with this random mechanism. nih.govasm.orgdntb.gov.ua Coenzyme A (CoA) acts as an inhibitor and is competitive with respect to both ATP and PhP, suggesting it binds to the free enzyme. asm.orgnih.gov

In some organisms, such as Staphylococcus aureus, the kinetics are more complex, exhibiting substrate inhibition by both ATP and 4'-phosphopantetheine. nih.gov Inhibitors of PPAT have been identified that are competitive with phosphopantetheine and uncompetitive with ATP, indicating they bind to the enzyme-ATP complex. nih.gov

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| E. coli PPAT | ATP | 130 - 300 | - | - | asm.org |

| E. faecalis PPCS | CTP | 156 | 2.9 | 1.86 x 104 | scispace.com |

| E. faecalis PPCS | (R)-phosphopantothenate | 17 | 2.9 | 1.71 x 105 | scispace.com |

| E. faecalis PPCS | L-cysteine | 86 | 2.9 | 3.37 x 104 | scispace.com |

Note: PPCS (Phosphopantothenoylcysteine synthetase) utilizes (R)-phosphopantothenate, a precursor to D-pantetheine 4'-phosphate.

Holo-acyl carrier protein synthase (ACPS): ACPS enzymes catalyze the transfer of the 4'-phosphopantetheine group from CoA to apo-ACP. ebi.ac.uk Studies on E. coli ACPS reveal strong product binding, where the product, holo-ACP, binds with a significantly higher affinity than the substrate, apo-ACP. nih.gov This suggests a potential regulatory role for ACPS in fatty acid biosynthesis. nih.gov The binding of holo-ACP to the enzyme exhibits negative cooperativity. nih.gov

The thermodynamics of ligand binding to D-pantetheine 4'-phosphate converting enzymes have been investigated primarily through isothermal titration calorimetry (ITC).

Phosphopantetheine Adenylyltransferase (PPAT): For E. coli PPAT, ITC studies have revealed details about the binding of substrates and the inhibitor CoA. nih.govasm.org At pH 8.0, ATP, 4'-phosphopantetheine (PhP), dephospho-CoA (dPCoA), and CoA occupy all six monomers of the hexameric PPAT enzyme. nih.govasm.orgdntb.gov.ua Notably, CoA exhibits two distinct binding modes that are thermodynamically different. nih.govasm.org This suggests that intracellular concentrations of PhP could modulate the distribution of PPAT monomers between high- and low-affinity CoA binding states, positioning PPAT as a secondary regulator of the CoA biosynthetic pathway flux. nih.gov

Holo-acyl carrier protein synthase (ACPS): Thermodynamic analysis of E. coli ACPS shows that the product, holo-ACP, binds with greater affinity than the substrate, apo-ACP. nih.gov The dissociation constants (KD) highlight this difference and reveal negative cooperativity for holo-ACP binding. The first equivalent of holo-ACP binds with a KD of 62 ± 13 nM, while the subsequent two equivalents bind with a KD of 1.2 ± 0.2 µM. In contrast, the substrate apo-ACP binds with a KD of 2.4 ± 0.1 µM without cooperativity. nih.gov

| Enzyme | Ligand | KD | Stoichiometry (N) | ΔH (kcal/mol) | Reference |

| E. coli ACPS | apo-ACPP | 2.4 ± 0.1 µM | - | - | nih.gov |

| E. coli ACPS | holo-ACPP (1st) | 62 ± 13 nM | - | - | nih.gov |

| E. coli ACPS | holo-ACPP (2nd/3rd) | 1.2 ± 0.2 µM | - | - | nih.gov |

Structural Biology of D-pantetheine 4'-phosphate(2-) Binding Proteins and Enzymes

Structural studies provide atomic-level insights into how enzymes and proteins recognize and interact with D-pantetheine 4'-phosphate and its derivatives.

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of PPAT from various bacterial species, including E. coli, Enterococcus faecalis, Helicobacter pylori, Burkholderia pseudomallei, and Pseudomonas aeruginosa. nih.govasm.orgnih.goviucr.orgrcsb.org These studies reveal that PPAT is a hexameric enzyme, typically forming a dimer of trimers. asm.org

The crystal structures of PPAT have been solved in apo form and in complex with various ligands, including ATP, dPCoA, CoA, and substrate analogs like pantetheine (B1680023). nih.govasm.org The active site is located at the interface between monomers. asm.org Structural analysis of E. faecalis PPAT shows that the substrate analog pantetheine binds to the active site in a manner similar to 4'-phosphopantetheine. nih.gov

A key finding from the crystal structure of E. coli PPAT complexed with CoA is that CoA and the product dPCoA bind to the active site in distinct ways. asm.org While the phosphate (B84403) group of the phosphopantetheine arm overlaps, the pantetheine arm itself adopts two different conformations, and the adenylyl portions of CoA and dPCoA occupy different binding sites. asm.org Furthermore, these structures confirm an asymmetry of binding within the hexameric enzyme, which may be pH-dependent. asm.orgnih.gov At pH 5.0, crystal structures show half-the-sites reactivity for PhP and dPCoA, whereas at pH 8.0, ligand binding studies indicate that all six monomers can be occupied. nih.govasm.org

Acyl carrier proteins (ACPs) are small, acidic proteins characterized by a four-helix bundle structure. plos.orgnih.gov The D-pantetheine 4'-phosphate group is post-translationally attached to a conserved serine residue, converting the inactive apo-ACP to the functional holo-ACP. wikipedia.orgmdpi.com This prosthetic group, often called the phosphopantetheine (Ppant) arm, is approximately 20 Å long and acts as a flexible tether, carrying acyl intermediates between the active sites of fatty acid synthase (FAS) or polyketide synthase (PKS) multienzyme complexes. nih.govnih.gov

The flexible nature of the Ppant arm presents a challenge for traditional structural biology methods. nih.gov However, a combination of NMR spectroscopy and molecular dynamics (MD) simulations has provided significant insights. mdpi.com These studies show that the protein's conformational flexibility is crucial for its function, modulating metal binding and facilitating molecular switches that accommodate different acyl chains. mdpi.com The Ppant arm can adopt various conformations, allowing it to access different enzyme active sites. wikipedia.orgnih.gov Vibrational spectroscopy, using a site-specific thiocyanate probe on the terminal thiol of the Ppant arm, has been used to report on the local environment and solution exposure of the arm, providing data on conformational distributions on a picosecond timescale. nih.gov

A holo-enzyme is the active form of an enzyme, consisting of the protein component (apo-enzyme) and its necessary cofactor or prosthetic group. wikipedia.org In holo-ACP, the D-pantetheine 4'-phosphate prosthetic group is covalently attached to the protein via a phosphodiester bond to a serine residue. wikipedia.orgmdpi.com This attachment is catalyzed by ACPS. nih.govebi.ac.uk

The interactions between the prosthetic group and the protein are critical for function. In E. coli ACPS, the binding interface is organized with positively charged residues on the enzyme interacting with the phosphopantetheine moiety of the holo-ACP product. nih.gov This indicates that the enzyme-product complex has more stabilizing interactions than the enzyme-substrate complex. nih.gov The prosthetic group itself is metabolically active, and its turnover rate is linked to the intracellular concentration of CoA, suggesting a connection to CoA metabolism rather than solely to lipid biosynthesis. nih.gov The Ppant arm tethers the growing acyl chain via a high-energy thioester bond, and its flexibility allows it to shuttle these intermediates between catalytic sites within large synthase complexes. wikipedia.orgnih.gov

Enzyme-D-pantetheine 4'-phosphate(2-) Interactions within Multi-Enzyme Complexes

D-pantetheine 4'-phosphate(2-), also known as 4'-phosphopantetheine (4'-PP), is a vital prosthetic group that enables the function of several crucial multi-enzyme complexes involved in primary and secondary metabolism. wikipedia.org Its primary role is to act as a covalent "swinging arm" that shuttles intermediates between the different catalytic sites of these large enzymatic assemblies. hmdb.caebi.ac.uk This function is facilitated by its covalent attachment to a specific carrier protein domain, which then interacts with the various enzymatic domains of the complex.

The attachment of the 4'-phosphopantetheine moiety occurs post-translationally, where a phosphopantetheinyl transferase (PPTase) catalyzes the transfer of the 4'-PP group from Coenzyme A to a conserved serine residue on an acyl carrier protein (ACP) or a peptidyl carrier protein (PCP). wikipedia.orgnih.govnih.gov This conversion from the inactive apo-protein to the active holo-protein is essential for the catalytic activity of the entire synthase complex. mdpi.comnih.gov The long, flexible phosphopantetheine arm, approximately 2 nm in length, tethers the growing substrate via a high-energy thioester bond to its terminal sulfhydryl group. wikipedia.orghmdb.ca This covalent linkage allows the intermediates to be presented to spatially distinct active sites within the complex in an efficient, assembly-line fashion, increasing the effective molarity of the substrate. wikipedia.org

These interactions are central to the biosynthesis of a wide array of natural products. Key multi-enzyme complexes where these interactions are fundamental include:

Fatty Acid Synthases (FAS): In both Type I (large, multifunctional polypeptide chains) and Type II (dissociated enzymes) FAS systems, an Acyl Carrier Protein (ACP) is the central component. nih.govescholarship.org The 4'-phosphopantetheine arm of the ACP carries the growing acyl chain, moving it sequentially to the active sites of enzymes such as ketosynthase, malonyl-CoA:ACP transacylase, and ketoreductase for elongation. researchgate.netebi.ac.uk

Polyketide Synthases (PKS): Similar to FAS, PKSs utilize an ACP to synthesize polyketides, which are precursors to many pharmaceuticals. ebi.ac.uknih.govplos.org The 4'-PP arm on the ACP selects and tethers acyl-CoA substrates and presents the elongating polyketide chain to a series of catalytic domains for condensation and modification reactions. nih.govnih.gov

Nonribosomal Peptide Synthetases (NRPS): These complexes are responsible for synthesizing a wide range of peptide natural products. wikipedia.org In NRPS systems, a domain analogous to ACP, called the Peptidyl Carrier Protein (PCP) or thiolation domain, is post-translationally modified with a 4'-PP cofactor. nih.govebi.ac.uk This arm carries the amino acid and growing peptide intermediates to various catalytic domains for condensation, epimerization, and other modifications. nih.gov

Mitochondrial Complexes: The human mitochondrial acyl carrier protein (ACPM) is essential for mitochondrial fatty acid synthesis and the biogenesis of lipoic acid. nih.gov The 4'-phosphopantetheine cofactor on ACPM is crucial for its interactions with other mitochondrial complexes, including those involved in iron-sulfur (Fe-S) cluster biosynthesis and the respiratory chain (Complexes I, II, and III). nih.gov The long acyl chains attached to the 4'-PP arm are directly implicated in mediating the binding to partner proteins. nih.gov

The dynamic nature of the ACP and its flexible 4'-phosphopantetheine arm is critical for function, allowing it to adopt different conformations to effectively interact with multiple partner enzymes or domains. plos.org

Research Findings on Enzyme-D-pantetheine 4'-phosphate(2-) Interactions

| Multi-Enzyme Complex | Carrier Protein | Function of D-pantetheine 4'-phosphate(2-) Arm | Intermediates Transferred | References |

|---|---|---|---|---|

| Fatty Acid Synthases (FAS) | Acyl Carrier Protein (ACP) | Covalently tethers and shuttles the growing fatty acid chain between catalytic domains. | Acetyl, Malonyl, and Acyl groups | nih.govresearchgate.netebi.ac.uk |

| Polyketide Synthases (PKS) | Acyl Carrier Protein (ACP) | Carries the starter unit and the elongating polyketide chain to various enzymatic modules. | Acyl groups for polyketide chain elongation | ebi.ac.uknih.govnih.gov |

| Nonribosomal Peptide Synthetases (NRPS) | Peptidyl Carrier Protein (PCP) / Thiolation Domain | Transports amino acid and peptide intermediates between catalytic stations. | Aminoacyl and Peptidyl groups | wikipedia.orgnih.govebi.ac.uk |

| Mitochondrial Fe-S Cluster & Respiratory Complexes | Mitochondrial Acyl Carrier Protein (ACPM) | Mediates protein-protein interactions essential for complex stability and function. | Acyl chains (e.g., C14, C16, C18 3-keto-acyl chains) | nih.gov |

Regulation of D Pantetheine 4 Phosphate 2 Metabolism

Transcriptional and Translational Control of Biosynthetic Enzyme Expression (e.g., Ppcs, Coasy)

The expression of genes encoding the enzymes for CoA biosynthesis is subject to intricate transcriptional and translational control, ensuring that the rate of synthesis is aligned with cellular needs. portlandpress.com While D-pantetheine 4'-phosphate(2-) is an intermediate, the regulation of the entire pathway, including the enzymes acting before and after its formation, collectively dictates its metabolic status.

The genes encoding pantothenate kinase (PANK), phosphopantothenoylcysteine synthetase (PPCS), and CoA synthase (COASY) are regulated by a variety of stimuli and signaling pathways. researchgate.netnih.gov For instance, factors such as nutrients, hormones, and cellular stress can influence the transcription of these genes. portlandpress.com In mammals, signaling pathways including insulin- and growth factor-stimulated PI3K-AKT signaling, as well as transcription factors like MYC and p53, have been shown to regulate the expression of CoA biosynthesis enzymes. researchgate.net

In prokaryotes, transcriptional regulation is also a key control point. For example, in Rhodobacter sphaeroides, the expression of the pccB gene, which is involved in propionyl-CoA metabolism (a pathway connected to CoA), is controlled by the transcriptional regulator PccR. nih.gov This type of regulation, where a specific protein senses the level of a metabolite and adjusts gene expression accordingly, is a common theme. pressbooks.pub The expression of these genes can be turned on or off, or modulated up and down, to allow the cell to respond to different environmental conditions. pressbooks.pub Coactivators, a type of transcriptional coregulator, can bind to transcription factors to increase the rate of gene transcription, adding another layer of control. wikipedia.org

While specific transcriptional data for PPCS and COASY is detailed in various model organisms, a universal principle is the cell's ability to adjust the enzyme repertoire to maintain homeostasis. nih.govfigshare.com For instance, studies in yeast have shown that the ortholog of PPCS (CAB2) is an essential gene, highlighting its importance and the necessity for its proper expression. nih.gov

Allosteric Regulation of D-pantetheine 4'-phosphate(2-) Pathway Enzymes

Allosteric regulation provides a rapid mechanism to fine-tune metabolic flux in response to immediate changes in metabolite concentrations. fiveable.meaklectures.com In the CoA biosynthesis pathway, several enzymes are subject to allosteric control, where effector molecules bind to a site distinct from the active site, thereby modulating catalytic activity. aklectures.com

The primary site of allosteric regulation in this pathway is pantothenate kinase (PanK), the enzyme catalyzing the first committed step. nih.govnih.gov PanK activity is allosterically inhibited by the end-product of the pathway, coenzyme A, and its thioester derivatives, most notably acetyl-CoA. portlandpress.comnih.gov This regulation is crucial for maintaining metabolic homeostasis. fiveable.me

The mechanism of inhibition often involves competition with the substrate ATP. nih.govnih.gov For example, in Escherichia coli, CoA inhibition is competitive with respect to ATP, and specific residues are involved in binding both the substrate and the allosteric inhibitor. nih.gov Mammalian PanK isoforms also exhibit allosteric inhibition by acetyl-CoA, which binds more tightly than ATP and stabilizes an inactive "open" conformation of the enzyme. nih.gov This prevents the over-accumulation of CoA and its intermediates when cellular energy and carbon sources are plentiful. fiveable.me

The sensitivity of different PanK isoforms to allosteric inhibitors varies, allowing for tissue-specific and subcellular compartment-specific regulation. nih.gov This differential regulation highlights the complexity of controlling CoA pools within the cell.

Feedback Inhibition Mechanisms in Coenzyme A Biosynthesis

Feedback inhibition is a fundamental regulatory strategy in metabolic pathways, where the final product inhibits an early, often rate-limiting, enzymatic step. fiveable.me The CoA biosynthesis pathway is a classic example of this control mechanism. nih.govresearchgate.net

The importance of this feedback loop is demonstrated by experiments where mutations in PanK that render it resistant to CoA inhibition lead to significantly higher intracellular CoA levels. nih.gov Different types of PanK enzymes (Type I, II, and III) exhibit different sensitivities to feedback inhibition. researchgate.netnih.gov While Type I (bacterial) and Type II (eukaryotic) PanKs are generally regulated by CoA, Type III PanKs were initially thought to be unaffected. researchgate.netnih.gov However, research on the hyperthermophilic bacterium Thermotoga maritima revealed that its Type III PanK is indeed inhibited by CoA, suggesting this regulatory mechanism may be more widespread than previously believed. nih.govasm.org

In addition to PanK, other enzymes in the pathway can also be targets of regulation. In mammals, the bifunctional enzyme CoA synthase (COASY), which catalyzes the final two steps, is also subject to feedback inhibition by CoA and its thioesters. mdpi.com In E. coli, phosphopantetheine adenylyltransferase (PPAT), the first activity of COASY, is also considered a secondary site for regulation, as it is inhibited by CoA. oup.com

Table 1: Key Enzymes in Coenzyme A Biosynthesis and their Regulation

| Enzyme | Gene (E. coli) | Gene (Human) | Step Catalyzed | Key Regulators | Type of Regulation |

| Pantothenate Kinase | coaA | PANK1, PANK2, PANK3 | Pantothenate → 4'-Phosphopantothenate | CoA, Acetyl-CoA | Feedback Inhibition, Allosteric Regulation |

| Phosphopantothenoylcysteine Synthetase | coaB | PPCS | 4'-Phosphopantothenate → 4'-Phospho-N-pantothenoylcysteine | - | Transcriptional Control |

| CoA Synthase (PPAT domain) | coaD | COASY | 4'-Phosphopantetheine (B1211885) → Dephospho-CoA | CoA | Feedback Inhibition |

| CoA Synthase (DPCK domain) | coaE | COASY | Dephospho-CoA → Coenzyme A | CoA | Feedback Inhibition |

Interplay with Other Central Metabolic Pathways, including Acetyl-Coenzyme A Homeostasis

The metabolism of D-pantetheine 4'-phosphate(2-) and the broader CoA biosynthesis pathway are inextricably linked to the central carbon metabolism of the cell, primarily through the pool of acetyl-CoA. biorxiv.orgnih.gov Acetyl-CoA is a critical metabolic hub, connecting glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and amino acid metabolism. imrpress.commdpi.comimrpress.com

The cellular ratio of CoA to acetyl-CoA is a key indicator of the cell's metabolic state and influences the regulation of the CoA pathway itself. mdpi.com As discussed, acetyl-CoA is a potent feedback inhibitor of PanK. nih.gov Therefore, when acetyl-CoA levels are high, indicating an energy-replete state, CoA synthesis is downregulated. Conversely, during periods of high metabolic activity or starvation, where CoA is used to transport fatty acids for oxidation, the demand for CoA increases. wikipedia.org

Acetyl-CoA homeostasis is maintained by a network of redundant synthesis pathways located in different cellular compartments, including the mitochondria, cytosol, and peroxisomes. biorxiv.org The shuttling of acetyl groups between these compartments is crucial for processes like lipogenesis and histone acetylation. biorxiv.org Since CoA itself cannot readily cross membranes, each compartment's CoA pool must be carefully regulated. nih.gov The regulation of CoA synthesis, therefore, directly impacts the availability of the cofactor needed to produce acetyl-CoA for these diverse functions. nih.gov For example, the enzyme acetyl-CoA synthetase (ACSS2) can generate acetyl-CoA from acetate (B1210297) in the cytoplasm and nucleus, directly linking acetate metabolism to CoA utilization and processes like histone modification. nih.govimrpress.com This intricate crosstalk ensures that the supply of CoA is matched to the demands of central metabolic pathways. biorxiv.org

Post-Translational Modifications Affecting D-pantetheine 4'-phosphate(2-) Status

Post-translational modifications (PTMs) are crucial for regulating enzyme activity and protein function, adding another layer of control over metabolic pathways. imrpress.comnih.gov The enzymes involved in CoA biosynthesis can be regulated by such modifications.

A prominent example is the regulation of acetyl-CoA synthetase (ACS) by acetylation. frontiersin.org In various organisms, from microbes to mammals, ACS activity is controlled by the acetylation of a specific lysine (B10760008) residue. frontiersin.org This modification, which is reversible through the action of lysine deacetylases, can significantly reduce the enzyme's activity. frontiersin.org Since ACS generates acetyl-CoA, a key regulator of the CoA pathway, this PTM indirectly influences CoA homeostasis.

Comparative Biochemistry and Organismal Context of D Pantetheine 4 Phosphate 2

D-pantetheine 4'-phosphate(2-) Metabolism in Prokaryotic Systems

Prokaryotes rely on endogenous synthesis of CoA from pantothenic acid (vitamin B5), as they generally lack mechanisms for salvaging exogenous CoA. oup.com This makes the CoA biosynthetic pathway, and by extension the metabolism of D-pantetheine 4'-phosphate(2-), essential for their viability. oup.com

Escherichia coli as a Model for D-pantetheine 4'-phosphate(2-) Biosynthesis and Degradation Studies

Escherichia coli serves as a primary model organism for dissecting the metabolic pathways involving D-pantetheine 4'-phosphate(2-). In this bacterium, CoA is synthesized through a series of enzymatic steps starting from pantothenate. asm.org

Biosynthesis: The formation of D-pantetheine 4'-phosphate(2-) occurs midway through the CoA pathway. The process begins with the phosphorylation of pantothenate by pantothenate kinase (PanK). nih.gov The resulting 4'-phosphopantothenate is then condensed with a molecule of cysteine by phosphopantothenoylcysteine synthetase (PPCS). Subsequently, the cysteine moiety is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to yield D-pantetheine 4'-phosphate(2-). nih.gov A notable feature in E. coli is that the PPCS and PPCDC activities are carried out by a single bifunctional protein, encoded by the coaBC gene. oup.comnih.gov

Degradation and Regulation: While E. coli does not have a known dedicated pathway for CoA degradation, the D-pantetheine 4'-phosphate(2-) moiety is metabolically active. asm.org Studies using β-alanine auxotrophs revealed that pantothenate and D-pantetheine 4'-phosphate(2-) are the two most abundant intermediates found both inside the cell and in the extracellular medium. asm.orgnih.govnih.gov This extracellular D-pantetheine 4'-phosphate(2-) is derived from the metabolic turnover and degradation of the acyl carrier protein (ACP). asm.orgnih.gov

Control of this pathway is exerted at two key points: the biosynthetic aspect is regulated at the level of pantothenate kinase, while the degradative aspect is controlled by the extent to which D-pantetheine 4'-phosphate(2-) is utilized by the subsequent enzyme, 4'-phosphopantetheine (B1211885) adenylyltransferase. asm.orgnih.govnih.gov Interestingly, E. coli can excrete D-pantetheine 4'-phosphate(2-), but it is unable to assimilate the exogenous form for reuse in CoA or ACP synthesis. asm.orgnih.govnih.gov This makes the excretion an irreversible loss of this crucial intermediate. asm.orgnih.gov

| Enzyme | Gene | Function in D-pantetheine 4'-phosphate(2-) Metabolism |

|---|---|---|

| Pantothenate Kinase (PanK) | coaA | Catalyzes the first step, phosphorylating pantothenate. A key regulatory point. oup.comnih.gov |

| Phosphopantothenoylcysteine Synthetase (PPCS) / Decarboxylase (PPCDC) | coaBC | A bifunctional enzyme that synthesizes and then decarboxylates 4'-phosphopantothenoylcysteine to form D-pantetheine 4'-phosphate(2-). oup.comnih.gov |

| 4'-Phosphopantetheine Adenylyltransferase (PPAT) | coaD | Converts D-pantetheine 4'-phosphate(2-) to dephospho-CoA. oup.comwikipedia.org |

| Acyl Carrier Protein (ACP) Synthase/Hydrolase | - | Involved in the turnover of the ACP prosthetic group, a source of intracellular D-pantetheine 4'-phosphate(2-). asm.orgnih.gov |

Divergence in Coenzyme A Biosynthesis Pathways across Bacterial Species (e.g., Pseudomonas aeruginosa)

Although the five-step CoA biosynthesis pathway is highly conserved, significant divergences exist between bacterial species, offering insights into their unique metabolic capabilities. A key difference between E. coli and the opportunistic pathogen Pseudomonas aeruginosa lies in the substrate specificity of the first enzyme in the pathway, pantothenate kinase (PanK). nih.govnih.gov

E. coli possesses a Type I PanK (EcPanK), encoded by the coaA gene. This enzyme is considered promiscuous because it can efficiently phosphorylate not only pantothenate but also its analog, pantetheine (B1680023). nih.govresearchgate.net This promiscuity allows E. coli to utilize an external supply of pantethine (the oxidized dimer of pantetheine) to bypass the requirement for the CoaBC enzyme and generate D-pantetheine 4'-phosphate(2-). nih.govnih.govasm.org

In contrast, P. aeruginosa has a Type III PanK (PaPanK), encoded by the coaX gene. This enzyme is highly selective for its natural substrate, pantothenate, and cannot effectively phosphorylate pantetheine. oup.comnih.govresearchgate.net Consequently, P. aeruginosa is unable to metabolize pantethine to circumvent a deficiency in the subsequent pathway enzymes, PPCS and PPCDC. nih.govnih.gov This metabolic distinction underscores a critical divergence in the CoA salvage and precursor utilization capabilities between these two bacterial species. nih.gov

| Feature | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|

| Pantothenate Kinase (PanK) Type | Type I (promiscuous) researchgate.net | Type III (selective) researchgate.net |

| PanK Gene | coaA nih.gov | coaX nih.gov |

| Substrate(s) for PanK | Pantothenate, Pantetheine nih.govresearchgate.net | Pantothenate (primarily) nih.govresearchgate.net |

| Utilization of External Pantethine | Yes, can bypass CoaBC deficiency. nih.govnih.gov | No, cannot bypass CoaBC deficiency. nih.govnih.gov |

D-pantetheine 4'-phosphate(2-) Metabolism in Eukaryotic Systems

In eukaryotes, from fungi to mammals, the fundamental pathway for CoA biosynthesis from pantothenate is conserved. oup.com However, the regulation, transport, and subcellular organization of these pathways are more complex than in their prokaryotic counterparts.

Mammalian D-pantetheine 4'-phosphate(2-) Biosynthesis, Degradation, and Transport

In mammals, D-pantetheine 4'-phosphate(2-) is a critical intermediate in the synthesis of CoA, a cofactor essential for hundreds of metabolic reactions. oup.com

Biosynthesis: The synthesis follows the canonical five-step pathway. D-pantetheine 4'-phosphate(2-) is produced from 4'-phosphopantothenoylcysteine via the enzyme phosphopantothenoylcysteine decarboxylase. hmdb.cahmdb.ca It is subsequently adenylylated by 4'-phosphopantetheine adenylyltransferase to form dephospho-CoA. wikipedia.orghmdb.ca In humans, these last two steps of the pathway are catalyzed by a bifunctional enzyme known as CoA synthase (COASY). oup.comembopress.org

Degradation and Stability: Unlike many other CoA intermediates, D-pantetheine 4'-phosphate(2-) exhibits significant stability in biological fluids. researchgate.net While CoA itself can be degraded extracellularly to D-pantetheine 4'-phosphate(2-) by ectonucleotide pyrophosphatases, and intracellularly by Nudix hydrolases, the resulting D-pantetheine 4'-phosphate(2-) is relatively resistant to further degradation. researchgate.netresearchgate.net It appears to escape breakdown by intestinal phosphatases and serum pantetheinases that would otherwise cleave pantetheine into pantothenate and cysteamine (B1669678). embopress.org

Transport: This stability is crucial for its transport and therapeutic potential. Research in mammalian models of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disorder caused by mutations in a pantothenate kinase gene, has shown that orally administered D-pantetheine 4'-phosphate(2-) can bypass the defective enzymatic step. embopress.orgnih.gov It is absorbed and reaches target tissues, including the brain, intact, where it is utilized for intracellular CoA synthesis, thereby correcting metabolic defects. embopress.orgnih.gov While the precise transport mechanism into cells is an area of ongoing investigation, it is suggested that this stable molecule can translocate across membranes. researchgate.net

D-pantetheine 4'-phosphate(2-) Dynamics in Fungal (e.g., Saccharomyces cerevisiae) and Plant Models

Fungal Systems: Fungi like the budding yeast Saccharomyces cerevisiae also rely on the conserved five-step pathway for CoA production, underscoring its fundamental importance. oup.comoup.com While the core enzymatic reactions involving D-pantetheine 4'-phosphate(2-) are similar to other eukaryotes, fungi can have distinct routes for synthesizing the initial precursors. For instance, S. cerevisiae synthesizes β-alanine (a building block of pantothenate) from spermine, a pathway different from that in bacteria. oup.com

Plant Models: In plants such as Arabidopsis thaliana, CoA biosynthesis and its intermediate D-pantetheine 4'-phosphate(2-) are essential for growth, development, and stress response. nih.gov All the genes for the five-step pathway have been identified and characterized. nih.govresearchgate.net A key distinction from bacterial pathways is that the plant phosphopantothenoylcysteine synthetase (AtCoaB), which precedes the formation of D-pantetheine 4'-phosphate(2-), is ATP-dependent, whereas its bacterial counterparts are typically CTP-dependent. nih.govresearchgate.net

The essentiality of this pathway is highlighted by the fact that null mutations in genes like PPAT (4'-phosphopantetheine adenylyltransferase) can be embryo-lethal. nih.govusda.gov Conversely, modulating the pathway can have significant effects; overexpression of PPAT in Arabidopsis leads to increased levels of CoA, enhanced plant growth, greater resistance to salt and osmotic stress, and a notable increase in the fatty acid content of seeds. nih.gov This indicates that the steps involving D-pantetheine 4'-phosphate(2-) are regulatory points for lipid storage and stress tolerance in plants. nih.gov

Subcellular Compartmentation of D-pantetheine 4'-phosphate(2-) Pathways (Mitochondrial, Cytosolic, Peroxisomal)

In eukaryotic cells, metabolic pathways are often segregated into different organelles. The biosynthesis of CoA and the metabolism of D-pantetheine 4'-phosphate(2-) are compartmentalized, primarily between the cytosol and mitochondria.

Cytosol: The initial steps of CoA biosynthesis, starting from the uptake of pantothenate and leading to the synthesis of D-pantetheine 4'-phosphate(2-), occur in the cytosol. nih.govdoi.org The subsequent conversion of D-pantetheine 4'-phosphate(2-) to dephospho-CoA can also take place in this compartment. hmdb.cahmdb.ca

Mitochondria: Mitochondria maintain their own pool of CoA, which is vital for the citric acid cycle and fatty acid oxidation. Mammalian mitochondria are capable of synthesizing CoA from D-pantetheine 4'-phosphate(2-). nih.govdoi.org This precursor is synthesized in the cytosol and then transported to the mitochondria. nih.govdoi.org Studies with isolated rat heart mitochondria have demonstrated that the final two enzymes of the pathway—4'-phosphopantetheine adenylyltransferase and dephospho-CoA kinase—are located on the mitochondrial outer membrane or the outer surface of the inner mitochondrial membrane. nih.govdoi.org This synthesis is strictly dependent on ATP from the cytosol, and the newly formed CoA appears outside the mitochondrial matrix, indicating that a dedicated transporter is necessary to import the final CoA product into the matrix where it is utilized. nih.govdoi.orgreactome.org

Peroxisomes: Peroxisomes are major sites of CoA-dependent reactions, including the β-oxidation of very-long-chain fatty acids. While these organelles require a substantial amount of CoA, the localization of the D-pantetheine 4'-phosphate(2-) biosynthetic pathway within peroxisomes is not as well-characterized as in the cytosol and mitochondria. It is generally understood that CoA is synthesized elsewhere and imported into the peroxisomes to support their metabolic functions.

| Subcellular Compartment | Role in D-pantetheine 4'-phosphate(2-) Metabolism | Key Findings |

|---|---|---|

| Cytosol | Primary site of biosynthesis | Synthesis of D-pantetheine 4'-phosphate(2-) from pantothenate occurs here. nih.govdoi.org |

| Mitochondria | Site of CoA synthesis from imported precursor | Imports cytosolic D-pantetheine 4'-phosphate(2-) to synthesize CoA on its outer/intermembrane space. nih.govdoi.org |

| Peroxisomes | Site of CoA utilization | Requires CoA for metabolic functions like β-oxidation, but evidence for de novo synthesis from D-pantetheine 4'-phosphate(2-) within the organelle is limited. |

Evolutionary Conservation and Divergence of D-pantetheine 4'-phosphate(2-)-Related Enzymes

The enzymes directly responsible for the synthesis and immediate downstream use of D-pantetheine 4'-phosphate(2-) are Phosphopantothenoylcysteine Synthetase (PPCS), Phosphopantothenoylcysteine Decarboxylase (PPCDC), and Phosphopantetheine Adenylyltransferase (PPAT). Analysis of these enzymes reveals significant evolutionary distinctions, particularly between prokaryotic and eukaryotic systems.

Phosphopantothenoylcysteine Synthetase (PPCS) and Decarboxylase (PPCDC): A Tale of Fusion and Divergence

In the majority of bacteria, including Escherichia coli, the synthesis of D-pantetheine 4'-phosphate(2-) from its precursor, 4'-phosphopantothenate, is catalyzed by a bifunctional enzyme encoded by the coaBC gene. researchgate.net This large polypeptide contains both the PPCS and PPCDC activities on separate domains. researchgate.netnih.gov

In contrast, eukaryotes and some bacteria, such as Enterococcus faecalis, possess monofunctional versions of these enzymes, encoded by separate genes. nih.govnih.gov This separation of enzymatic activities represents a primary point of divergence. Further investigation reveals deeper evolutionary splits:

Cofactor Specificity : Bacterial PPCS, like the one in E. coli, utilizes Cytidine Triphosphate (CTP) as its energy source. wikipedia.org The human PPCS isoform, however, is dependent on Adenosine Triphosphate (ATP). wikipedia.org This fundamental difference in nucleotide preference points to a significant mechanistic divergence over evolutionary time.

Structural Homology : There is little primary sequence similarity between the PPCS domain of the E. coli bifunctional enzyme and the human monofunctional PPCS. oup.comresearchgate.net Interestingly, comparative genomics suggests that human PPCS is more closely related to the PPCS found in archaea, such as Methanocaldococcus jannaschii, than to the canonical bacterial version. oup.com This suggests that the enzymes for this step may have been recruited independently in bacterial and eukaryotic lineages, a phenomenon known as convergent evolution. nih.gov

PPCDC Conservation : In contrast to PPCS, the PPCDC domain of the bacterial bifunctional enzyme shares significant sequence similarity with the monofunctional human PPCDC enzyme. researchgate.net This indicates that while the organization and the preceding synthetase step diverged, the decarboxylase function itself has remained more conserved.

Phosphopantetheine Adenylyltransferase (PPAT): Conservation and Eukaryotic Fusion

The subsequent enzyme in the pathway, Phosphopantetheine Adenylyltransferase (PPAT), utilizes D-pantetheine 4'-phosphate(2-) as a substrate to form dephospho-CoA. Phylogenetic analyses show that this enzyme is largely monophyletic, meaning it has evolved from a single common ancestor and is well-conserved across all three domains of life. nih.govoup.com It is a member of the ancient nucleotidyltransferase α/β phosphodiesterase superfamily. nih.gov

However, a major evolutionary divergence is seen in the genetic organization within mammals. In humans, the PPAT enzyme is part of a bifunctional protein known as Coenzyme A Synthase (COASY). nih.gov This protein fuses the PPAT activity (the penultimate step of CoA synthesis) with Dephospho-CoA Kinase (DPCK) activity (the final step). uniprot.orgresearchgate.net This gene fusion event in the eukaryotic lineage contrasts sharply with the arrangement in bacteria, where coaD (PPAT) and coaE (DPCK) are separate, monofunctional enzymes. researchgate.net

The table below summarizes the key evolutionary differences in these enzymes between a model bacterium (E. coli) and humans.

| Enzyme | Feature | Escherichia coli (Bacterium) | Homo sapiens (Eukaryote) |

| PPCS | Structure | Bifunctional (fused with PPCDC) | Monofunctional |

| Gene | coaBC | PPCS | |

| Cofactor | CTP-dependent | ATP-dependent | |

| PPCDC | Structure | Bifunctional (fused with PPCS) | Monofunctional |

| Gene | coaBC | PPCDC | |

| PPAT | Structure | Monofunctional | Bifunctional (fused with DPCK) |

| Gene | coaD | COASY |

Evolution of the Acyl Carrier Protein (ACP)

The functional form of D-pantetheine 4'-phosphate(2-) is often not free but is attached as a prosthetic group to an Acyl Carrier Protein (ACP), a critical component in the synthesis of fatty acids and polyketides. The enzyme Acyl Carrier Protein Synthase (AcpS) catalyzes this transfer. The ACPs themselves show considerable evolutionary divergence. They are classified into at least 16 distinct families based on sequence similarity, the organismal domain they belong to, and their specific metabolic role. nih.gov This diversification of ACPs for different biosynthetic pathways implies a co-evolution with their partner enzymes, which must specifically recognize and interact with their corresponding ACP, further highlighting the evolutionary plasticity of the broader metabolic network involving D-pantetheine 4'-phosphate(2-). nih.gov

Advanced Research Methodologies and Biotechnological Applications in D Pantetheine 4 Phosphate 2 Studies

Biochemical Assays for D-pantetheine 4'-phosphate(2-) and Associated Metabolites.

Accurate measurement of D-pantetheine 4'-phosphate(2-) and its related metabolites is fundamental to understanding the regulation of CoA biosynthesis. To this end, researchers employ a variety of highly sensitive and specific analytical techniques.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the precise quantification of D-pantetheine 4'-phosphate(2-) in complex biological samples. One such developed analytical method utilizes High-Performance Liquid Chromatography coupled with a Q-Trap Mass Spectrometer (HPLC-Q-Trap-MS). nih.gov This technique offers complete chromatographic separation of 4'-phosphopantetheine (B1211885) from matrix components, allowing for high sample throughput with a total run time of nine minutes. nih.gov The availability of specialized LC-MS/MS method packages for primary metabolites further streamlines the simultaneous analysis of numerous compounds within the CoA biosynthetic pathway, providing optimized liquid chromatography separation conditions and mass spectrometry parameters. shimadzu.co.uk

A study on the stability of CoA in fetal calf serum (FCS) demonstrated the utility of HPLC analysis in monitoring the conversion of CoA to the more stable 4'-phosphopantetheine. researchgate.net This highlights the capability of LC-based methods to track dynamic changes in metabolite concentrations.

Interactive Data Table: LC-MS Parameters for 4'-Phosphopantetheine Analysis

| Parameter | Value | Source |

| Analytical Method | HPLC-Q-Trap-MS | nih.gov |

| Elution Time | 2 min - 7 min | nih.gov |

| Total Run Time | 9 min | nih.gov |

| Standard | Synthesized 4-PPanSH | nih.gov |

| Internal Standard | Car-d10 | nih.gov |

Spectroscopic and radiometric assays provide valuable insights into the kinetics and regulation of enzymes involved in D-pantetheine 4'-phosphate(2-) metabolism. Radiometric assays, in particular, offer high sensitivity, specificity, and simplicity. creative-enzymes.com These assays are based on the conversion of a radioactive substrate to a radioactive product, and the rate of the enzymatic reaction is determined by measuring the radioactivity of either the product or the remaining substrate after their separation. creative-enzymes.com This method is advantageous as it is not susceptible to interference from colored compounds in crude extracts and can be used over a wide range of substrate concentrations. creative-enzymes.com For instance, the activity of decarboxylases can be assayed by measuring the release of ¹⁴CO₂ from a carboxyl-labeled substrate. creative-enzymes.com

Continuous spectrophotometric enzyme-coupled assays represent another powerful approach. For example, the activity of a deoxynucleoside triphosphate triphosphohydrolase was monitored continuously by coupling the reaction to auxiliary enzymes that produce a chromogenic product, allowing for real-time measurement of enzyme activity by monitoring absorbance changes. nih.gov Such methods can be adapted to monitor the activity of enzymes in the CoA pathway that produce or consume D-pantetheine 4'-phosphate(2-).

Genetic Engineering and Synthetic Biology Approaches.

Genetic engineering and synthetic biology have revolutionized the study of metabolic pathways, including the biosynthesis of CoA and its intermediates like D-pantetheine 4'-phosphate(2-). These approaches allow for the targeted manipulation of genes and pathways to elucidate regulatory mechanisms and to engineer microorganisms for the production of valuable compounds.

Interactive Data Table: Impact of Gene Overexpression on CoA Pathway Metabolites

| Organism | Gene(s) Overexpressed | Observed Effect | Fold Increase | Source |

| Saccharomyces cerevisiae | Hyperactive Pantothenate Kinase & other CAB genes | Increased intracellular CoA nucleotides | ~40-fold | nih.gov |

| Saccharomyces cerevisiae | Wild-type CAB genes | Increased CoA nucleotides | 15-fold | researchgate.net |

| Escherichia coli | Acetyl-CoA Synthetase | Reduced acetate (B1210297) accumulation, enhanced acetate assimilation | N/A | nih.gov |

The principles of metabolic engineering are being applied to develop microbial cell factories for the production of D-pantetheine 4'-phosphate(2-) derivatives, such as D-pantothenic acid and acetyl-CoA. nih.govnih.gov Strategies for increasing the flux towards acetyl-CoA, a key metabolic precursor for numerous bioproducts, include the overexpression of native pathways and the inhibition of competing pathways. nih.gov